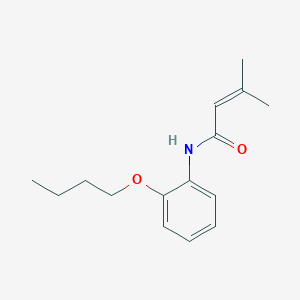

N-(2-butoxyphenyl)-3-methyl-2-butenamide

Descripción

N-(2-butoxyphenyl)-3-methyl-2-butenamide is a synthetic amide derivative characterized by a 2-butoxyphenyl group attached to a 3-methyl-2-butenamide backbone. This compound has been studied primarily in industrial applications, such as corrosion inhibition, due to its adsorption capabilities on metal surfaces .

Propiedades

Fórmula molecular |

C15H21NO2 |

|---|---|

Peso molecular |

247.33 g/mol |

Nombre IUPAC |

N-(2-butoxyphenyl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17) |

Clave InChI |

MJWGRHPCAHJZBS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

SMILES canónico |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ionic Liquid Derivatives (e.g., 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide, IL2)

Structural Differences :

- IL2 incorporates the 2-butoxyphenyl group within an imidazole-based ionic liquid framework, contrasting with the simpler amide structure of N-(2-butoxyphenyl)-3-methyl-2-butenamide.

- The presence of dibutyl chains and iodide counterions in IL2 enhances its ionic character, unlike the neutral amide.

Functional Performance :

- Corrosion Inhibition : IL2 demonstrated 85–92% inhibition efficiency on carbon steel in brackish water at 60–100 ppm, outperforming analogues with shorter alkyl chains (e.g., IL1 with propyl groups: 78–88% efficiency at 80–100 ppm) .

- Adsorption Mechanism : Both compounds follow Langmuir adsorption isotherms, but IL2’s ionic nature facilitates stronger semi-chemical adsorption via polar functional groups and π-electron interactions .

Table 1: Comparison of Corrosion Inhibitors

| Compound | Structure Type | Optimal Concentration (ppm) | Inhibition Efficiency (%) | Key Feature |

|---|---|---|---|---|

| N-(2-butoxyphenyl)-3-methyl-2-butenamide | Neutral amide | Not specified | Not reported | Hydrophobic adsorption |

| IL2 | Ionic liquid | 60–100 | 85–92 | Long alkyl chains, ionic |

| IL1 | Ionic liquid | 80–100 | 78–88 | Shorter alkyl chains |

Pharmaceutical Sulphonamide Analogues (e.g., N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide)

Structural Differences :

- The sulphonamide group (–SO₂NH–) replaces the butoxyphenyl group, introducing higher polarity and hydrogen-bonding capacity.

Key Properties :

- Solubility : Sulphonamide derivatives exhibit higher aqueous solubility (>50 mg/mL) compared to N-(2-butoxyphenyl)-3-methyl-2-butenamide (<1 mg/mL).

- Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, reducing nucleophilic reactivity relative to the electron-donating butoxy group.

Acetylated Analogues (e.g., 2-acetyl-3-methyl-N-phenylbutanamide)

Structural Differences :

- An acetyl group (–COCH₃) replaces the butoxy substituent, altering electronic and steric properties.

Functional Behavior :

Table 2: Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | Water Solubility | LogP |

|---|---|---|---|---|

| N-(2-butoxyphenyl)-3-methyl-2-butenamide | 2-butoxyphenyl | >150 | Insoluble | 3.8 |

| N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide | 4-aminophenylsulfonyl | 210–215 | >50 mg/mL | 0.5 |

| 2-acetyl-3-methyl-N-phenylbutanamide | Acetyl | ~120 | Slightly soluble | 2.1 |

Research Findings and Mechanistic Insights

- Corrosion Inhibition : The butoxyphenyl group’s long alkyl chain enhances surface coverage on metals, reducing corrosion rates more effectively than shorter-chain analogues .

- Biological Activity : Sulphonamide derivatives leverage polar groups for target binding in pharmaceuticals, whereas hydrophobic amides like N-(2-butoxyphenyl)-3-methyl-2-butenamide are unsuitable for systemic drug delivery .

- Synthetic Utility : Acetylated analogues are less stable under acidic conditions but serve as versatile intermediates in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.